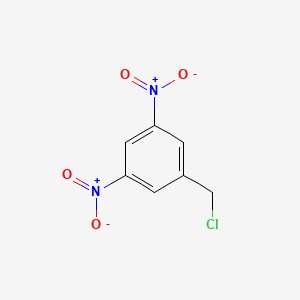

3,5-Dinitrobenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJODKZAFKWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072790 | |

| Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74367-78-5 | |

| Record name | 3,5-Dinitrobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74367-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074367785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-3,5-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dinitrobenzyl chloride chemical properties and structure

An In-depth Technical Guide to 3,5-Dinitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and safety considerations for this compound. It is intended as a technical resource for professionals in chemical research and development.

Chemical Structure and Identification

This compound, also known as α-Chloro-3,5-dinitrotoluene, is an organic compound featuring a benzene (B151609) ring substituted with two nitro groups at positions 3 and 5, and a chloromethyl group at position 1. The strong electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the benzylic chloride.

-

IUPAC Name: 1-(Chloromethyl)-3,5-dinitrobenzene

-

Synonyms: α-Chloro-3,5-dinitrotoluene

-

Molecular Formula: (O₂N)₂C₆H₃CH₂Cl[1]

-

SMILES: [O-]--INVALID-LINK--c1cc(CCl)cc(c1)--INVALID-LINK--=O[1]

-

InChI Key: SMJODKZAFKWUJG-UHFFFAOYSA-N[1]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 74367-78-5 | [1] |

| EC Number | 277-841-7 | [1] |

| Molecular Weight | 216.58 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 79-82 °C (lit.) | [1] |

| Assay | 97% | [1] |

Reactivity and Applications

This compound is a reactive compound primarily used as a building block in organic synthesis. The benzylic chloride is susceptible to nucleophilic substitution reactions. Its applications include:

-

Synthesis of Complex Molecules: It has been utilized in the synthesis of double-spanned double cavity calix[2]arenes.[1]

-

Derivatization: It serves as a precursor for creating 3,5-dinitrobenzylamines.[1]

-

Immunoassays: The compound has been used in fluorescence flow immunoassays for the determination of other chemicals like 4-nitrophenol.[1]

Experimental Protocols

A novel method for synthesizing this compound involves a two-step process starting from 3,5-Dinitrobenzoyl chloride.[3] This approach avoids the direct chlorination of 3,5-dinitrotoluene, which can be challenging.[3]

Step 1: Reduction of 3,5-Dinitrobenzoyl Chloride to 3,5-Dinitrobenzyl Alcohol This step involves the selective reduction of the acyl chloride group to an alcohol without reducing the nitro groups.[3]

-

Raw Material: 3,5-Dinitrobenzoyl chloride

-

Reducing Agent: Sodium borohydride (B1222165) is a suitable agent.[3] The molar ratio of the reducing agent to the starting material is typically between 0.5 and 2:1.[3]

-

Catalysts: The reaction can be catalyzed by a Lewis acid and a Lewis base to improve selectivity.[3]

-

Solvent: A suitable first solvent is used to facilitate the reaction.[3]

Step 2: Chlorination of 3,5-Dinitrobenzyl Alcohol to this compound The resulting benzyl (B1604629) alcohol is then converted to the final benzyl chloride product.[3]

-

Intermediate: 3,5-Dinitrobenzyl alcohol

-

Chlorinating Agent: A suitable chlorinating reagent is used.

-

Catalyst: A catalyst is employed in a second solvent to facilitate the chlorination.[3]

Process Visualization

The following diagram illustrates the synthetic workflow for this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B[1]

-

Serious Eye Damage/Irritation: Category 1[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

GHS Hazard Statements:

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust/fume. Avoid contact with skin, eyes, and clothing.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields). Use a type P3 (EN 143) respirator cartridge.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 8A for combustible corrosive hazardous materials.[1]

-

First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, remove to fresh air.[4]

Due to the presence of nitro groups, there is a risk of violent decomposition or explosion under certain conditions, particularly when heated or in the presence of other reactive materials.[5] Standard protocols for handling nitroaromatic compounds should be strictly followed.

References

- 1. 3,5-二硝基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide on the Spectroscopic Data of 3,5-Dinitrobenzyl Chloride

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dinitrobenzyl chloride, catering to researchers, scientists, and professionals in drug development. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a relevant synthesis pathway.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of experimental IR and Mass Spectrometry data for this compound, data for the closely related compound, 3,5-Dinitrobenzoyl chloride, is provided for reference and comparative purposes.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables detail the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.9 | triplet | H-4 |

| ~8.6 | doublet | H-2, H-6 |

| ~4.8 | singlet | -CH₂Cl |

Solvent: CDCl₃, Frequency: 90 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-3, C-5 (C-NO₂) |

| ~142 | C-1 |

| ~128 | C-2, C-6 |

| ~120 | C-4 |

| ~44 | -CH₂Cl |

Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2950 | Medium | Asymmetric -CH₂- Stretch |

| 2880-2860 | Medium | Symmetric -CH₂- Stretch |

| 1550-1530 | Strong | Asymmetric NO₂ Stretch |

| 1350-1330 | Strong | Symmetric NO₂ Stretch |

| 1600, 1475 | Medium-Weak | Aromatic C=C Bending |

| 800-700 | Strong | C-Cl Stretch |

Table 4: Experimental IR Absorption Bands for 3,5-Dinitrobenzoyl chloride [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O Stretch (acid chloride) |

| 1540 | Strong | Asymmetric NO₂ Stretch |

| 1340 | Strong | Symmetric NO₂ Stretch |

| 925 | Medium | O=C-Cl Bending |

| 720 | Strong | C-Cl Stretch |

Sample Preparation: KBr disc or Nujol mull[2][3]

Specific experimental mass spectrometry data for this compound was not found in the available literature. However, predicted fragmentation patterns can be inferred. For comparative purposes, the mass spectrometry data for 3,5-Dinitrobenzoyl chloride is provided.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 216/218 | [M]⁺ (Molecular ion) |

| 181 | [M-Cl]⁺ |

| 170 | [M-NO₂]⁺ |

| 124 | [M-NO₂-NO₂]⁺ |

| 90 | [C₇H₆]⁺ |

Table 6: Experimental Mass Spectrometry Data for 3,5-Dinitrobenzoyl chloride [3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 230/232 | ~30 | [M]⁺ (Molecular ion) |

| 195 | 100 | [M-Cl]⁺ |

| 149 | ~20 | [M-Cl-NO₂]⁺ |

| 75 | ~85 | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of this compound.

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 90 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

The mass spectrum of this compound can be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the ion source. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Synthesis Pathway

This compound can be synthesized from 3,5-Dinitrobenzoyl chloride in a two-step process. The first step involves the reduction of the benzoyl chloride to the corresponding benzyl (B1604629) alcohol, followed by a chlorination reaction.

Caption: Synthesis of this compound.

This diagram illustrates the two-step synthesis of this compound from 3,5-Dinitrobenzoyl chloride. The initial reduction step yields 3,5-Dinitrobenzyl alcohol, which is subsequently chlorinated to produce the final product.

References

Solubility of 3,5-Dinitrobenzyl chloride in common organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Dinitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₇H₅ClN₂O₄) is a nitrated aromatic compound of interest in organic synthesis. Understanding its solubility profile is crucial for its application in reaction chemistry, purification, and formulation development. This document summarizes the known qualitative solubility of this compound and provides a comprehensive experimental protocol for the quantitative determination of its solubility in various organic solvents.

Solubility Profile of this compound

Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in the public domain. However, qualitative descriptions of its solubility have been reported.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Alcohol | Soluble | |

| Ether | Soluble | |

| Acetic Acid | Soluble | |

| Benzene | Soluble | |

| Cold Water | Slightly Soluble | |

| Water | Hydrolyzes |

It is important to note that this compound is reactive and may undergo hydrolysis in the presence of water. It is also incompatible with bases, amines, and alcohols, which can lead to reactions rather than simple dissolution.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the respective solvent at the given temperature. The solubility can be expressed in various units, such as g/100 mL, mg/L, or mol/L.

-

3.3. Safety Precautions

-

This compound is a hazardous substance. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is not extensively documented, its qualitative solubility is known in several solvents. For researchers and professionals requiring precise solubility data, the provided experimental protocol offers a robust framework for its determination. Accurate solubility data is fundamental for the effective design of synthetic routes, purification strategies, and the development of formulations involving this compound.

Reactivity of 3,5-Dinitrobenzyl Chloride with Primary and Secondary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed kinetic and mechanistic studies specifically on the reaction of 3,5-dinitrobenzyl chloride with primary and secondary amines are not extensively available in peer-reviewed literature. This guide is therefore based on established principles of organic chemistry, reactivity of analogous substituted benzyl (B1604629) chlorides, and published synthetic methods for related compounds.

Executive Summary

This compound is a highly reactive electrophile due to the presence of two strong electron-withdrawing nitro groups on the benzene (B151609) ring. These groups significantly influence the reactivity of the benzylic carbon towards nucleophilic substitution by primary and secondary amines. This document provides a comprehensive overview of the expected reactivity, plausible reaction mechanisms, and generalized experimental protocols for the reaction of this compound with primary and secondary amines. The information presented herein is intended to guide researchers in designing synthetic routes and understanding the chemical behavior of this versatile reagent.

Introduction

Substituted benzylamines are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. The reaction between a benzyl halide and an amine is a fundamental method for their preparation. This compound, with its electron-deficient aromatic ring, presents unique reactivity characteristics. The electron-withdrawing nitro groups activate the benzylic position for nucleophilic attack, but they also destabilize any potential carbocation intermediate, favoring a bimolecular substitution mechanism. Understanding these electronic effects is paramount for predicting reaction outcomes and optimizing conditions.

Theoretical Reactivity and Mechanism

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic substitution reaction. The primary mechanistic question is whether the reaction follows a unimolecular (SN1) or bimolecular (SN2) pathway.

Plausible Reaction Mechanism: SN2 Pathway

Given the strong destabilizing effect of the two nitro groups on a potential benzyl carbocation, the SN1 pathway is highly unlikely.[1][2] An SN2 mechanism is the most probable pathway. In this mechanism, the amine nucleophile attacks the electrophilic benzylic carbon in a concerted step, leading to the displacement of the chloride leaving group.

The key features of the proposed SN2 reaction are:

-

Concerted Mechanism: The bond formation between the amine nitrogen and the benzylic carbon occurs simultaneously with the cleavage of the carbon-chlorine bond.

-

Transition State: The reaction proceeds through a five-coordinate transition state where the nucleophilic amine and the leaving chloride group are both partially bonded to the benzylic carbon. The π-system of the benzene ring can help stabilize this transition state.[3][4]

-

Stereochemistry: If a chiral benzylic carbon were involved, the SN2 mechanism would lead to an inversion of stereochemistry.

-

Rate Law: The reaction is expected to follow second-order kinetics, being first order in both this compound and the amine.

The presence of electron-withdrawing groups on the benzyl halide generally retards the rate of SN2 reactions by reducing the electron density at the benzylic carbon, making it a less favorable target for the nucleophile.[5] However, the π-system of the benzene ring can stabilize the transition state, and this effect can sometimes counteract the inductive deactivation.[6]

Factors Influencing Reactivity

Several factors will influence the rate and outcome of the reaction between this compound and amines:

-

Nucleophilicity of the Amine: The rate of the SN2 reaction is directly proportional to the nucleophilicity of the amine.

-

Primary vs. Secondary Amines: Secondary amines are generally more nucleophilic than primary amines of similar steric bulk due to the electron-donating effect of the two alkyl groups.

-

Steric Hindrance: Highly branched or bulky amines will react more slowly due to steric hindrance in the SN2 transition state.

-

-

Solvent: Polar aprotic solvents such as acetonitrile (B52724), DMF, or DMSO are generally preferred for SN2 reactions as they can solvate the cation of the amine salt byproduct without strongly solvating and deactivating the amine nucleophile.

-

Temperature: Increasing the reaction temperature will generally increase the reaction rate, as per the Arrhenius equation.

-

Base: A non-nucleophilic base is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the reactant amine, which would render it non-nucleophilic. Tertiary amines like triethylamine (B128534) or diisopropylethylamine are commonly used for this purpose.

Data Presentation

Due to the lack of specific quantitative data for the reaction of this compound, the following table summarizes the expected qualitative reactivity trends and general experimental conditions based on analogous reactions of substituted benzyl chlorides with amines.

| Amine Type | Relative Reactivity (Expected) | Typical Solvent | Typical Base | Typical Temperature (°C) |

| Primary (less hindered) | High | Acetonitrile, THF, DMF | Triethylamine, K₂CO₃ | 25 - 80 |

| Primary (hindered) | Moderate | DMF, DMSO | Diisopropylethylamine | 50 - 100 |

| Secondary (less hindered) | Very High | Acetonitrile, THF | Triethylamine, K₂CO₃ | 25 - 60 |

| Secondary (hindered) | Low to Moderate | DMF, DMSO | Diisopropylethylamine | 60 - 120 |

| Aromatic Amines | Low | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 80 - 150 |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of N-substituted-3,5-dinitrobenzylamines. Researchers should optimize the specific conditions for their particular substrate and scale.

General Procedure for the Reaction of this compound with a Primary or Secondary Amine

-

Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 - 1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile or THF).

-

Addition of Electrophile: To the stirred amine solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate (the hydrochloride salt of the base) has formed, remove it by filtration.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine to remove any remaining salts and water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude N-substituted-3,5-dinitrobenzylamine by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization.

Mandatory Visualizations

Reaction Mechanism

Caption: Proposed SN2 mechanism for the reaction.

Experimental Workflow

Caption: General experimental workflow for synthesis.

References

A Technical Guide to the Reaction of 3,5-Dinitrobenzyl Chloride with Alcohols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the reaction between 3,5-dinitrobenzyl chloride and alcohols. This reaction is a cornerstone in classical organic analysis for the derivatization and subsequent identification of unknown alcohols. The resulting 3,5-dinitrobenzoate (B1224709) esters are typically well-defined, crystalline solids with sharp melting points, facilitating their characterization. The high reactivity of this compound is attributed to the two electron-withdrawing nitro groups, which render the carbonyl carbon highly electrophilic.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group and forming the stable 3,5-dinitrobenzoate ester. The reaction also produces hydrochloric acid (HCl) as a byproduct.[1] To drive the reaction to completion, a weak base such as pyridine (B92270) is often added to neutralize the HCl.[2]

Caption: Nucleophilic acyl substitution mechanism for the reaction.

Quantitative Data: Melting Points of 3,5-Dinitrobenzoate Derivatives

The primary quantitative data associated with this reaction is the melting point of the resulting crystalline ester derivatives. These values are crucial for the identification of the parent alcohol. The table below summarizes reported melting points for derivatives of various common alcohols.

| Parent Alcohol | 3,5-Dinitrobenzoate Derivative | Melting Point (°C) |

| Ethanol | Ethyl 3,5-dinitrobenzoate | 92-94 |

| n-Propanol | n-Propyl 3,5-dinitrobenzoate | 73.5-75 |

| Isopropanol | Isopropyl 3,5-dinitrobenzoate | 121-122 |

| n-Butanol | n-Butyl 3,5-dinitrobenzoate | 61-64 |

| Isobutanol | Isobutyl 3,5-dinitrobenzoate | 87-88 |

| Benzyl Alcohol | Benzyl 3,5-dinitrobenzoate | 106-110.5 |

| Allyl Alcohol | Allyl 3,5-dinitrobenzoate | 48-50 |

| Cyclohexanol | Cyclohexyl 3,5-dinitrobenzoate | 112-113 |

| Phenol | Phenyl 3,5-dinitrobenzoate | 145-146 |

Note: Melting points are sourced from reference literature and may vary slightly based on experimental conditions and purity.[3]

Experimental Protocols

Several protocols exist for this derivatization, with variations in scale, solvent, and the use of a base. Below are representative methodologies.

Protocol 1: Standard Method with Heating

This method is suitable for general laboratory synthesis.

-

Reagent Preparation: In a dry test tube or round-bottom flask, combine approximately 0.3 g of 3,5-dinitrobenzoyl chloride with 30 drops (or an equimolar amount) of the alcohol.[4]

-

Reaction: Gently heat the mixture on a hot plate or in a water bath with stirring. The solid 3,5-dinitrobenzoyl chloride should melt. Maintain a gentle heat to keep the mixture in a liquid state for 5-10 minutes.[4][5]

-

Workup and Isolation: Allow the mixture to cool to room temperature. If it solidifies, break up the crystalline mass with a spatula. Add approximately 5 mL of a 2% sodium bicarbonate or sodium hydroxide (B78521) solution and stir vigorously for 5 minutes to neutralize any unreacted acid chloride and byproduct HCl.[4][5]

-

Purification: Collect the crude solid product by vacuum filtration (e.g., using a Hirsch or Büchner funnel). Wash the solid sequentially with cold water, a dilute HCl solution, a dilute NaOH solution, and finally with cold water again until the washes are neutral.[4]

-

Recrystallization: Recrystallize the crude product from a suitable solvent, typically an ethanol-water mixture, to obtain the pure crystalline derivative.[5][6] Dry the crystals and determine their melting point.

Protocol 2: Microwave-Assisted Green Synthesis

This alternative method avoids the use of phosphorus pentachloride or thionyl chloride to generate the acid chloride in situ and utilizes microwave irradiation to accelerate the reaction between the parent acid and the alcohol.

-

Reagent Preparation: In a clean, dry round-bottom flask, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol. Add 1-2 drops of concentrated sulfuric acid as a catalyst.[7]

-

Reaction: Heat the mixture under microwave irradiation for approximately 3 minutes at 70°C.[8]

-

Workup and Isolation: Add ice-cold water to the reaction mixture to precipitate the ester. Filter the precipitate and wash it with an aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.[7][8]

-

Purification: Recrystallize the pure product from ethanol.[8]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and purification of a 3,5-dinitrobenzoate ester derivative using the standard protocol.

References

- 1. Answered: Draw the mechanism for when tert-pentyl alcohol reacts with 3,5-dinitrobenzoyl chloride. here's what was done i need the mechanism for this reaction please! | bartleby [bartleby.com]

- 2. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Sciencemadness Discussion Board - Determining percentage of alcohol mixtures. - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. hansshodhsudha.com [hansshodhsudha.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dinitrobenzyl Chloride (CAS: 74367-78-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,5-Dinitrobenzyl chloride, a chemical intermediate with significant applications in synthesis, analytical chemistry, and the development of functional materials and pharmaceuticals.

Chemical Identity and Properties

This compound, also known as α-Chloro-3,5-dinitrotoluene, is a solid organic compound.[1] Its core structure consists of a toluene (B28343) molecule substituted with two nitro groups at positions 3 and 5, and a chlorine atom on the methyl group.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 74367-78-5 | [1][2][3][4] |

| EC Number | 277-841-7 | [1][4] |

| Molecular Formula | C₇H₅ClN₂O₄ | [1][2][3] |

| Molecular Weight | 216.58 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 79-82 °C (lit.) | [1][5] |

| Assay | 97% | [1] |

| InChI Key | SMJODKZAFKWUJG-UHFFFAOYSA-N | [1] |

Synthesis

This compound is not typically synthesized by the direct chlorination of 3,5-dinitrotoluene (B12062) because the starting material is difficult to prepare.[2] A common and effective method involves a two-step process starting from the more accessible 3,5-dinitrobenzoyl chloride.[2]

A novel patented method outlines the synthesis through the reduction of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzyl alcohol, followed by a chlorination step.[2] This approach offers high selectivity and product yield by preventing the undesired reduction of the nitro groups.[2]

References

In-Depth Technical Guide: Material Safety Data Sheet for 3,5-Dinitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3,5-Dinitrobenzyl chloride (CAS No. 74367-78-5). The information is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. This document consolidates key safety, handling, and toxicological information, presenting it in a clear and accessible format to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 74367-78-5 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₄ | [1][2] |

| Molecular Weight | 216.58 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 79-82 °C | [1] |

| Boiling Point | 373.4 °C at 760 mmHg | [1] |

| Density | 1.538 g/cm³ | [1] |

| Flash Point | 179.6 °C | [1] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance.[3] It is a corrosive solid that can cause severe skin burns and eye damage.[3] The compound is also considered harmful to aquatic life.[3]

Summary of Toxicological Effects:

-

Skin and Eye Contact: Causes severe burns upon direct contact.[3]

-

Ingestion: Can produce severe chemical burns in the oral cavity and gastrointestinal tract.[3]

-

Inhalation: May cause respiratory irritation.[3]

Handling, Storage, and First Aid

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Recommended Handling Procedures:

-

Work in a well-ventilated area to minimize inhalation of dust or fumes.[4]

-

Avoid all personal contact with the substance.[4]

-

Wear appropriate protective clothing, including gloves and eye/face protection.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

-

Wash hands thoroughly after handling.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves and protective clothing.

-

Respiratory Protection: A suitable respirator should be used if dust is generated.

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent accidents.

-

Store in a cool, dry, well-ventilated area.

-

Keep the container tightly sealed.[4]

-

Store away from incompatible materials.[4]

First Aid Measures

In case of exposure, immediate medical attention is required.

-

After Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[]

-

After Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[]

-

After Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[]

Experimental Protocols and Applications

This compound is utilized in various chemical syntheses and analytical applications.

Synthesis of 3,5-Dinitrobenzylamines

This compound serves as a reactant in the synthesis of 3,5-dinitrobenzylamines. A general procedure involves the reaction of this compound with a suitable amine.

Fluorescence Flow Immunoassay

This compound has been used in fluorescence flow immunoassays for the determination of 4-nitrophenol. The specific protocol for this application is not detailed in the available safety data sheets.

General Synthesis of this compound

A novel method for synthesizing this compound has been reported, which involves the reduction of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzyl alcohol, followed by a chlorination reaction.[6]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or signaling pathways affected by this compound. A Chinese patent mentions its use as an intermediate in the manufacture of various pharmaceuticals, including anti-tuberculosis drugs and anti-mycobacterial agents, suggesting a potential for biological activity.[6] However, the direct mechanism of action of this compound itself is not described.

Visualizations

Emergency Response Workflow

References

- 1. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 6. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,5-Dinitrobenzyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,5-Dinitrobenzyl chloride, a member of the nitroaromatic family, is a compound of interest in various synthetic pathways. Due to the presence of two nitro groups, it is classified as an energetic material, and its thermal stability is a critical parameter for safe handling, storage, and use. This guide outlines the expected thermal behavior, potential decomposition pathways, and hazards associated with this compound. It also provides standardized experimental protocols for its thermal analysis and a logical workflow for assessing its thermal hazards.

Physicochemical and Hazardous Properties

Based on available safety data, this compound is a combustible solid.[1] Heating of the material can lead to thermal expansion or decomposition, which may result in the violent rupture of containers.[1] The combustion and decomposition products are expected to include toxic and corrosive gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), and hydrogen chloride.[1]

Table 1: General Physicochemical and Hazard Information for this compound

| Property | Value/Information |

| Chemical Name | This compound |

| Synonyms | α-Chloro-3,5-dinitrotoluene |

| CAS Number | 74367-78-5 |

| Molecular Formula | (O₂N)₂C₆H₃CH₂Cl |

| Molecular Weight | 216.58 g/mol |

| Appearance | Solid |

| Melting Point | 79-82 °C |

| Primary Hazards | Combustible, Corrosive (causes severe skin and eye damage), Respiratory Irritant |

| Decomposition Hazard | May decompose upon heating, releasing toxic fumes. |

Thermal Stability and Decomposition Analysis (Based on Analogous Compounds)

While specific quantitative data for this compound is unavailable, the thermal behavior of other nitroaromatic compounds provides valuable insights. Nitroaromatic compounds are known to be energetic, with their thermal stability being significantly influenced by the number and position of nitro groups, as well as the presence of other substituents. The decomposition of these compounds is typically a highly exothermic process.

For comparative purposes, thermal decomposition data for related nitroaromatic compounds are presented below. It is anticipated that this compound would exhibit decomposition characteristics within a similar range.

Table 2: Thermal Decomposition Data for Analogous Nitroaromatic Compounds

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Heat of Decomposition (kJ/mol) | Analysis Method |

| 2-Nitrobenzoyl chloride | ~150-162 | - | -90 to -215 | Isothermal Calorimetry |

| 3,5-difluoro-2,4,6-trinitroanisole | ~250 | 252-298 | - | DSC/TG |

| 2-Nitrotoluene | - | - | - | DSC, ARSST, APTAC |

| 4-Amino-3,5-dinitropyrazole | ~180 | 183 | - | DSC |

Note: The decomposition of 2-Nitrobenzoyl chloride was found to be highly condition-dependent.[2] The thermal behavior of 2-Nitrotoluene is complex and autocatalytic.[3] The data for 3,5-difluoro-2,4,6-trinitroanisole shows a relatively high decomposition temperature.[4] 4-Amino-3,5-dinitropyrazole shows a sharp decomposition shortly after melting.[5]

Experimental Protocols for Thermal Analysis

To obtain definitive data for this compound, the following experimental methodologies are recommended.

Objective: To determine the melting point, onset decomposition temperature, peak decomposition temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small sample (typically 1-5 mg) of this compound is accurately weighed into a high-pressure gold-plated or hermetically sealed aluminum crucible.[6] An empty, sealed crucible is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: The sample is heated at a constant ramp rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature beyond the expected decomposition, typically around 350-400°C.[2][7] Multiple heating rates are often used to study the kinetics of decomposition.[8][9]

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The resulting thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (decomposition). The onset temperature, peak maximum, and the integrated area of the exothermic peak (enthalpy of decomposition) are calculated.

Objective: To determine the temperature at which mass loss occurs and to quantify this loss, providing information on the decomposition process and the formation of volatile products.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-15 mg) is placed in an open ceramic or platinum TGA pan.[10]

-

Instrument Setup: The TGA instrument is purged with a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition.[10][11] An oxidative atmosphere (air or oxygen) can be used to study combustion properties.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 500°C).[11]

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the temperatures of initial and final mass loss and the percentage of mass lost at each stage.[12][13]

Visualized Workflow for Thermal Hazard Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal hazard assessment of an energetic material like this compound.

Caption: A logical workflow for the thermal hazard assessment of energetic materials.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a comprehensive understanding can be inferred from its chemical structure and data from analogous nitroaromatic compounds. It is expected to be an energetic material with the potential for exothermic decomposition upon heating. For any application involving this compound, it is strongly recommended that the experimental protocols outlined in this guide be followed to determine its precise thermal properties. This will ensure safe handling procedures and a thorough understanding of its reactivity, which is paramount for researchers, scientists, and drug development professionals.

References

- 1. Nitrophenylcarbenes. Part III. Kinetics of the decomposition of 4-nitrobenzyl chloride and dimethyl-4-nitrobenzylsulphonium ion in sodium hydroxide. A reinvestigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 9. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 11. etamu.edu [etamu.edu]

- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Purity Analysis of 3,5-Dinitrobenzyl Chloride by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 3,5-Dinitrobenzyl chloride using gas chromatography (GC). Due to the limited availability of a standardized public method, this document outlines a proposed analytical approach based on established chromatographic principles for related compounds. It covers potential impurities, a detailed experimental protocol, and data presentation.

Introduction

This compound is a chemical intermediate used in organic synthesis. Its high reactivity, attributed to the benzylic chloride and the electron-withdrawing nitro groups, makes it a valuable reagent. However, the presence of impurities can significantly impact the yield and purity of downstream products. Therefore, a reliable analytical method for assessing its purity is crucial. Gas chromatography, with its high resolution and sensitivity, is a suitable technique for this purpose.

Potential Impurities in this compound

The purity profile of this compound is largely dependent on its synthetic route. A common method involves the reduction of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzyl alcohol, followed by chlorination[1]. Based on this pathway, potential impurities may include:

-

Starting Material: 3,5-Dinitrobenzoyl chloride

-

Intermediate: 3,5-Dinitrobenzyl alcohol

-

Related Impurities: Isomeric dinitrobenzyl chlorides

-

Solvent Residues: Residual solvents from the synthesis and purification processes.

A thorough purity analysis should aim to separate and quantify the main component from these potential impurities.

Proposed Gas Chromatography (GC) Method

The following GC method is proposed for the purity analysis of this compound. This method is based on the general principles of analyzing polar, thermally stable, and moderately volatile compounds.

Experimental Protocol

A detailed breakdown of the proposed experimental conditions is provided in the table below.

| Parameter | Condition |

| Gas Chromatograph | Any standard GC system equipped with a Flame Ionization Detector (FID) |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen, constant flow rate of 1.0 mL/min |

| Injector | Split/Splitless injector, operated in split mode with a split ratio of 50:1 |

| Injector Temperature | 250°C |

| Oven Temperature Program | - Initial Temperature: 150°C, hold for 2 minutes- Ramp Rate: 10°C/min to 280°C- Final Temperature: 280°C, hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2 or He) | 25 mL/min |

Sample and Standard Preparation

Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone (B3395972) or acetonitrile.

Standard Preparation: If available, prepare individual standards of the potential impurities (3,5-dinitrobenzoyl chloride, 3,5-dinitrobenzyl alcohol) in the same solvent at a concentration of approximately 0.1 mg/mL. A system suitability standard containing both the main component and the potential impurities should also be prepared to verify the chromatographic separation.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC purity analysis of this compound.

Caption: Workflow for the GC purity analysis of this compound.

Data Presentation and Interpretation

The primary output from the GC analysis will be a chromatogram showing the separation of this compound from any impurities. The purity is typically calculated using the area percent method, assuming that all components have a similar response factor in the FID.

Purity Calculation

The area percent of the main peak is calculated as follows:

% Purity = (Area of this compound peak / Total area of all peaks) x 100

Example Data Summary

The following table provides an example of how the quantitative data from the GC analysis could be presented.

| Component | Retention Time (min) | Area | Area % |

| Solvent | 2.5 | - | - |

| Impurity 1 (e.g., 3,5-Dinitrobenzyl alcohol) | 8.2 | 15,000 | 0.5 |

| Impurity 2 (e.g., 3,5-Dinitrobenzoyl chloride) | 9.5 | 30,000 | 1.0 |

| This compound | 10.8 | 2,955,000 | 98.5 |

| Total | 3,000,000 | 100.0 |

Conclusion

This technical guide presents a proposed GC method for the purity analysis of this compound. The outlined protocol, including sample preparation, chromatographic conditions, and data analysis, provides a solid foundation for researchers and drug development professionals to assess the quality of this important chemical intermediate. It is recommended to validate this method in-house to ensure its suitability for the specific samples being analyzed. Further characterization of unknown impurity peaks may be achieved by using a mass spectrometer (MS) as the detector.

References

Potential hazards and handling precautions for 3,5-Dinitrobenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the potential hazards and essential handling precautions for 3,5-Dinitrobenzyl chloride. As a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety. This document provides a consolidated overview of its hazardous characteristics, recommended handling procedures, and emergency protocols, compiled from available safety data sheets.

Core Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and are critical for storage and handling decisions.

| Property | Value | Source |

| Synonyms | 1-(chloromethyl)-3,5-dinitrobenzene, α-Chloro-3,5-dinitrotoluene | [1] |

| CAS Number | 74367-78-5 | [1] |

| EC Number | 277-841-7 | [1] |

| Molecular Formula | C7H5ClN2O4 | [1] |

| Appearance | Crystalline Powder, Light yellow to beige, dark brown crystalline | [1][2] |

| Melting Point | 79 - 82 °C | [1] |

| Boiling Point | 373.4 ± 27.0 °C (Predicted) | [1] |

| Flash Point | 137.8°C | [2] |

| Solubility | Hydrolyzes in water. Soluble in alcohol, ether, acetic acid, and benzene. | [2] |

| Stability | Stable under recommended storage conditions. May be moisture sensitive. | [2] |

Identified Hazards and Safety Classifications

This compound is classified as a hazardous substance and requires careful management.[3] The primary hazards are associated with its corrosive nature.

GHS Hazard Statements:

Risk and Safety Phrases:

-

R34: Causes burns.[2]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

S45: In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible).[2]

The following diagram illustrates the interconnectedness of the primary hazards associated with this compound.

Caption: Hazard profile of this compound.

Experimental Protocols: Safe Handling and Procedures

While specific, detailed experimental protocols for novel applications must be developed and risk-assessed on a case-by-case basis, the following procedures derived from safety data sheets provide a robust framework for the safe handling of this compound.

Personal Protective Equipment (PPE)

Adequate personal protective equipment is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[2]

-

Respiratory Protection: Use in a well-ventilated area.[3] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is required.

Handling and Storage

-

General Handling: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in handling areas.[3] Wash hands thoroughly with soap and water after handling.[3]

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Storage: Keep containers securely sealed when not in use.[3] Store in a cool, dry place at room temperature.[2] The substance is incompatible with bases, amines, oxidizing agents, and alcohols.[2] It may also corrode steel.[2]

Spill Management

-

Minor Spills:

-

Major Spills:

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the patient is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

The workflow for safely handling this compound is outlined in the diagram below.

Caption: Safe handling workflow for this compound.

Reactivity and Incompatibility

Understanding the reactivity profile of this compound is crucial to prevent dangerous reactions.

-

Incompatible Materials: Avoid contact with strong bases, amines, oxidizing agents, and alcohols.[2]

-

Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, and hydrogen chloride gas.[4]

-

Reactivity with Water: This compound hydrolyzes in water.[2]

-

Corrosivity: It has been noted to corrode steel.[2]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. As a corrosive and hazardous substance, this compound should be collected in a designated, labeled container and disposed of through a licensed chemical waste disposal service.

This guide is intended to provide a comprehensive overview of the hazards and handling precautions for this compound. It is not a substitute for a thorough risk assessment, which should be conducted prior to any new experimental work. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis using 3,5-Dinitrobenzyl Chloride Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and drug development sectors. However, many compounds of interest, such as alcohols, amines, and phenols, lack a suitable chromophore for sensitive UV detection. Chemical derivatization addresses this limitation by introducing a strongly UV-absorbing tag to the analyte molecule. 3,5-Dinitrobenzoyl chloride (DNBC) is a highly effective derivatizing agent for this purpose.[1] It reacts readily with nucleophilic functional groups like hydroxyl and amino groups to form stable 3,5-dinitrobenzoate (B1224709) esters and 3,5-dinitrobenzamides, respectively.[2][3][4] These derivatives exhibit strong UV absorbance, typically around 254-260 nm, enabling sensitive and quantitative analysis by HPLC.[3][5]

This document provides detailed protocols for the derivatization of alcohols and amines with 3,5-dinitrobenzoyl chloride and subsequent HPLC analysis.

Chemical Properties and Safety Information

-

Chemical Name: 3,5-Dinitrobenzoyl chloride

-

Synonyms: DNBC

-

CAS Number: 99-33-2

-

Molecular Formula: C₇H₃ClN₂O₅

-

Molecular Weight: 230.56 g/mol

-

Melting Point: 68-69 °C

-

Boiling Point: 196 °C at 11 mmHg

-

Hazards: Causes severe skin burns and eye damage, harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and may be corrosive to metals.[3]

-

Safety Precautions: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection, lab coat), and avoid inhalation of dust or vapors.[3]

Experimental Protocols

Derivatization of Alcohols

This protocol is adapted for the derivatization of alcohols in various sample matrices.

Materials:

-

3,5-Dinitrobenzoyl chloride (DNBC), HPLC derivatization grade

-

Pyridine (B92270), anhydrous

-

Sample containing the alcohol analyte

-

Solvent for sample dissolution (e.g., acetonitrile (B52724), tetrahydrofuran)

-

Deionized water

-

Sodium bicarbonate solution, 5% (w/v)

-

Hydrochloric acid, 1 M

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate

-

HPLC grade solvents for mobile phase

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. For aqueous samples, a liquid-liquid extraction may be necessary to transfer the analyte to an organic solvent.

-

Derivatization Reaction:

-

To the sample solution, add an excess of 3,5-dinitrobenzoyl chloride.

-

Add a few drops of pyridine to act as a catalyst and to neutralize the HCl byproduct.[4]

-

Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (typically 30-60 minutes). The reaction progress can be monitored by TLC or a pilot HPLC run.

-

-

Reaction Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Add deionized water to quench the reaction and precipitate the derivative.

-

Extract the derivative into an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove unreacted DNBC and 3,5-dinitrobenzoic acid) and 1 M hydrochloric acid (to remove pyridine).[4]

-

Wash with deionized water until the washings are neutral.

-

-

Drying and Reconstitution:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried derivative in the HPLC mobile phase or a suitable solvent for injection.

-

Derivatization of Amines

This protocol is particularly useful for the analysis of biogenic amines in various samples.

Materials:

-

3,5-Dinitrobenzoyl chloride (DNBC), HPLC derivatization grade

-

Sodium hydroxide (B78521) (NaOH) solution, 1 M

-

Hydrochloric acid (HCl) solution, 2 M

-

Acetonitrile, HPLC grade

-

Sample containing the amine analyte

-

HPLC grade solvents for mobile phase

Procedure:

-

Sample Preparation: Extract the amines from the sample matrix using an appropriate method. For instance, in food samples, an acidic extraction followed by neutralization is common.

-

Derivatization Reaction:

-

To the amine extract, add 1 M NaOH solution to make the solution alkaline.

-

Add a solution of 3,5-dinitrobenzoyl chloride in acetonitrile.

-

Vortex the mixture vigorously for a short period (e.g., 1-3 minutes) at room temperature.[5]

-

-

Reaction Termination:

-

Stop the reaction by adding 2 M HCl solution to acidify the mixture.[5]

-

-

Sample Cleanup (if necessary):

-

The derivatized sample can be directly injected into the HPLC system.

-

For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interferences.

-

-

HPLC Analysis: Inject an aliquot of the final solution into the HPLC system.

HPLC Analysis Conditions

The following are general HPLC conditions that can be optimized for specific applications.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program will depend on the specific analytes.[6]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

Quantitative Data

The following tables summarize some of the quantitative data reported for the HPLC analysis of analytes derivatized with 3,5-dinitrobenzoyl chloride.

Table 1: Performance Data for the Analysis of Biogenic Amines

| Analyte | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |

| Histamine | 0.995 | 124 | Not Reported | [5] |

| Tyramine | 0.996 | 185 | Not Reported | [5] |

| Putrescine | 0.994 | 203 | Not Reported | [5] |

| Cadaverine | 0.976 | 282 | Not Reported | [5] |

| Spermidine | 0.992 | 435 | Not Reported | [5] |

| Spermine | 0.989 | 864 | Not Reported | [5] |

Table 2: Melting Points of 3,5-Dinitrobenzoate Derivatives of Alcohols

| Alcohol | Melting Point (°C) | Reference |

| Methanol | 107 | [7] |

| Ethanol | 92 | [7] |

| n-Propanol | 73 | [7] |

| Isopropanol | 122 | [7] |

| n-Butanol | 64 | [7] |

| Benzyl Alcohol | 113 | [7] |

Visualizations

Caption: Experimental workflow for 3,5-dinitrobenzoyl chloride derivatization and HPLC analysis.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Retention of 3,5-dinitrobenzoyl derivatives of linear alcohol polyethoxylates in reversed-phase liquid chromatographic system with acetonitrile-water mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impa.usc.edu [impa.usc.edu]

Application Note: Quantitative Analysis of Amino Acids in Biological and Pharmaceutical Samples using Pre-column Derivatization with 3,5-Dinitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of amino acids using pre-column derivatization with 3,5-Dinitrobenzyl chloride (DNBZ-Cl) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is suitable for the analysis of free amino acids in a variety of sample matrices, including protein hydrolysates, cell culture media, and pharmaceutical formulations. The protocol provides a straightforward derivatization procedure, a reliable HPLC separation method, and expected performance characteristics.

Introduction

The accurate quantification of amino acids is critical in numerous fields, from biomedical research and clinical diagnostics to food science and pharmaceutical drug development. Due to the lack of a strong chromophore in most amino acids, derivatization is often necessary to enhance their detection by UV-Vis spectrophotometry. 3,5-Dinitrobenzoyl chloride is an effective derivatizing agent that reacts with the primary and secondary amino groups of amino acids to form stable, UV-active derivatives.[1] The resulting N-(3,5-Dinitrobenzoyl) amino acids can be readily separated and quantified by RP-HPLC.

Principle of the Method

The primary or secondary amine of an amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The reaction, typically carried out under alkaline conditions, results in the formation of a stable amide bond and the release of hydrochloric acid, which is neutralized by the basic buffer. The resulting DNBZ-amino acid derivatives are more hydrophobic than the parent amino acids, allowing for excellent retention and separation on a C18 stationary phase. The dinitrobenzoyl group provides a strong chromophore, enabling sensitive detection at approximately 260 nm.

Experimental Protocols

Reagents and Materials

-

Amino Acid Standards: A standard mixture of 20 proteinogenic amino acids.

-

This compound (DNBZ-Cl): >98% purity.

-

Acetonitrile (B52724) (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Sodium hydroxide (B78521) (NaOH): 1 M solution.

-

Hydrochloric acid (HCl): 2 M solution.

-

Sodium acetate: Analytical grade.

-

Triethylamine: HPLC grade.

-

Water: Deionized or HPLC grade.

-

HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Preparation of Solutions

-

Amino Acid Standard Stock Solution (10 mM): Dissolve an appropriate amount of each amino acid standard in 0.1 M HCl.

-

Derivatization Reagent (50 mM DNBZ-Cl): Dissolve 115.3 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily.

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Acetate buffer (e.g., 50 mM sodium acetate, pH 4.9, with a small percentage of acetonitrile and triethylamine).

Derivatization Procedure

-

To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of 1 M NaOH to adjust the pH to alkaline conditions.

-

Add 200 µL of the 50 mM DNBZ-Cl solution in acetonitrile.

-

Vortex the mixture thoroughly and allow it to react for 3 minutes at ambient temperature.

-

Terminate the reaction by adding 100 µL of 2 M HCl.

-

Vortex the solution and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

-

Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase:

-

A: Acetonitrile

-

B: Acetate buffer (pH 4.9)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 260 nm

-

Column Temperature: 30°C

-

Gradient Program: A ternary gradient system is recommended for optimal separation of all 20 DNBZ-amino acid derivatives. A suggested starting gradient is provided in the table below. This may require optimization based on the specific column and HPLC system used.

Data Presentation

Quantitative Performance

The following table summarizes the expected quantitative performance of the method, with data adapted from studies on structurally similar derivatizing agents.[2]

| Amino Acid | Linearity Range (µM) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µM) |

| Aspartic Acid | 10 - 3000 | > 0.998 | 3.0 |

| Glutamic Acid | 10 - 3000 | > 0.998 | 3.5 |

| Asparagine | 10 - 3000 | > 0.997 | 4.0 |

| Serine | 10 - 3000 | > 0.998 | 3.2 |

| Glutamine | 10 - 3000 | > 0.997 | 4.5 |

| Glycine | 10 - 3000 | > 0.999 | 2.5 |

| Threonine | 10 - 3000 | > 0.998 | 3.8 |

| Arginine | 10 - 3000 | > 0.997 | 5.0 |

| Alanine | 10 - 3000 | > 0.999 | 2.8 |

| Proline | 10 - 3000 | > 0.997 | 6.0 |

| Tyrosine | 10 - 3000 | > 0.998 | 4.2 |

| Valine | 10 - 3000 | > 0.999 | 3.5 |

| Methionine | 10 - 3000 | > 0.998 | 4.0 |

| Cysteine | 10 - 3000 | > 0.997 | 6.5 |

| Isoleucine | 10 - 3000 | > 0.999 | 3.8 |

| Leucine | 10 - 3000 | > 0.999 | 3.7 |

| Phenylalanine | 10 - 3000 | > 0.998 | 4.5 |

| Tryptophan | 10 - 3000 | > 0.997 | 5.5 |

| Lysine | 10 - 3000 | > 0.998 | 4.8 |

| Histidine | 10 - 3000 | > 0.997 | 5.2 |

Suggested HPLC Gradient Program

| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Buffer) |

| 0 | 20 | 80 |

| 5 | 20 | 80 |

| 25 | 60 | 40 |

| 35 | 80 | 20 |

| 40 | 20 | 80 |

| 45 | 20 | 80 |

Mandatory Visualizations

Caption: Experimental workflow for the pre-column derivatization of amino acids with this compound.

Caption: Schematic of the HPLC system for the analysis of DNBZ-amino acids.

References

Application Notes and Protocols for the Quantification of Biogenic Amines in Food Samples Using 3,5-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biogenic amines (BAs) are low molecular weight organic bases present in a variety of food products. While they play important biological roles, high concentrations in food can indicate spoilage and may pose health risks to consumers. Accurate quantification of BAs is therefore crucial for food quality and safety assessment. This document provides a detailed methodology for the determination of biogenic amines in food samples using pre-column derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) followed by high-performance liquid chromatography (HPLC) with UV detection. This method is noted for its rapid and stable derivatization process, yielding derivatives that are easily quantifiable by UV detectors commonly available in analytical laboratories.[1]

Principle

The method is based on the reaction of primary and secondary amino groups of biogenic amines with 3,5-dinitrobenzoyl chloride in an alkaline medium. This derivatization step is essential as it attaches a chromophore to the biogenic amine molecules, enhancing their detection by UV spectrophotometry. The resulting DNB-derivatives are then separated by reversed-phase HPLC and quantified by their absorbance at 260 nm.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative analysis of various biogenic amines in different food matrices using the 3,5-Dinitrobenzoyl chloride derivatization method followed by HPLC.

| Biogenic Amine | Food Matrix | Concentration Range | Reference |

| Agmatine | Fermented Fish Paste | Not detectable to 161 mg/kg | [1] |

| Cadaverine | Fermented Foods | 0.976 (Coefficient of Determination) | [1][2] |

| Histamine | Fermented Foods | Present in high levels in control samples | [1] |

| Octopamine | Fermented Foods | Quantified | [1][2] |

| 2-Phenylethylamine | Fermented Foods | Quantified | [1][2] |

| Putrescine | Miso (Soy Paste) | Consistently detected | [1] |

| Serotonin | Fermented Foods | 0.965 (Coefficient of Determination) | [1][2] |

| Spermidine | Miso (Soy Paste) | Consistently detected | [1] |

| Spermine | Fermented Foods | Quantified | [1][2] |

| Tryptamine | Fermented Foods | Quantified | [1][2] |

| Tyramine | Anchovy Fish Sauce | 33.7 to 73.9 mg/100 mL | [1] |

| Method Validation | |||

| Detection Limits (LOD) | Standard Solutions | 124 - 864 µg/L | [1][2] |

| Yogurt Samples | 0.18 - 4.01 mg/L | [3] | |

| Quantification Limits (LOQ) | Yogurt Samples | 1 - 5 mg/L | [3] |